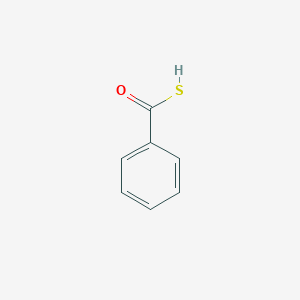![molecular formula C15H11NO4 B045702 Ácido 2-(5-oxo-5H-chromeno[2,3-b]piridin-7-il)propanoico CAS No. 52549-19-6](/img/structure/B45702.png)
Ácido 2-(5-oxo-5H-chromeno[2,3-b]piridin-7-il)propanoico
Descripción general
Descripción
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is an organic compound with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol . It is known for its white to off-white solid appearance and has a melting point of 194-195°C . This compound is also referred to as pranoprofen impurity 2 and is used in various scientific research applications .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference standard for the analysis of related compounds. Additionally, it may be used in the development of new pharmaceuticals targeting specific molecular pathways .
Mecanismo De Acción
Target of Action
It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.
Mode of Action
Given its antihistaminic and anaphylactic properties , it is plausible that it may inhibit the binding of histamine to its receptors or interfere with other key steps in the immune response. This could result in a decrease in symptoms associated with allergic reactions or anaphylaxis.
Biochemical Pathways
Considering its antihistaminic and anaphylactic properties , it is likely that it impacts pathways related to immune response, potentially including the histamine signaling pathway.
Result of Action
Given its reported antihistaminic and anaphylactic properties , it may result in the reduction of symptoms associated with allergic reactions or anaphylaxis at the molecular and cellular level.
Métodos De Preparación
The synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid can be achieved through organic synthesis methods. One common approach involves the reaction of salicylaldehyde with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in an ethanol-pyridine mixture . The reaction conditions typically include stirring at room temperature for a specified duration. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N-bromosuccinimide for bromination and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the chromeno-pyridine core structure .
Comparación Con Compuestos Similares
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid can be compared to other similar compounds such as α-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid and 7-ethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine . These compounds share structural similarities but may differ in their specific chemical properties and biological activities .
Propiedades
IUPAC Name |
2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPFXPZOGZWCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)

